molecular formula C13H26F2OSi B12606605 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol CAS No. 649717-91-9

1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol

Cat. No.: B12606605
CAS No.: 649717-91-9
M. Wt: 264.43 g/mol
InChI Key: ACBCHFNYDLJZDE-UHFFFAOYSA-N
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Description

1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol is a fluorinated tertiary alcohol featuring a triethylsilyl (TES) group and a pent-4-en-2-ol backbone. Its structure combines steric bulk from the TES and dimethyl groups with electronic effects from the fluorine substituents. These attributes make it a candidate for specialized organic synthesis, particularly in reactions requiring selective protection or fluorinated intermediates.

Properties

CAS No.

649717-91-9

Molecular Formula

C13H26F2OSi

Molecular Weight

264.43 g/mol

IUPAC Name

1,1-difluoro-3,3-dimethyl-2-triethylsilylpent-4-en-2-ol

InChI

InChI=1S/C13H26F2OSi/c1-7-12(5,6)13(16,11(14)15)17(8-2,9-3)10-4/h7,11,16H,1,8-10H2,2-6H3

InChI Key

ACBCHFNYDLJZDE-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(C(F)F)(C(C)(C)C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-1-butene and triethylsilyl chloride.

    Hydrosilylation: The addition of the triethylsilyl group is carried out via a hydrosilylation reaction, where the double bond of the starting material reacts with triethylsilyl chloride in the presence of a catalyst such as platinum or rhodium complexes.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product quality is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of advanced materials, such as fluorinated polymers and silicon-based materials with unique properties.

    Biological Studies: Researchers use this compound to study the effects of fluorine and silicon substitution on biological activity and molecular interactions.

    Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the triethylsilyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • The TES group in the target compound reduces polarity compared to trifluoromethyl analogs, enhancing compatibility with nonpolar solvents .
  • Fluorine substitution lowers pKa relative to non-fluorinated alcohols, but the TES group slightly increases it compared to trifluoromethyl analogs due to reduced electron withdrawal .

Biological Activity

1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol is a fluorinated organic compound notable for its unique structural features, including a difluoromethyl group, a triethylsilyl substituent, and an alkenyl alcohol functionality. Its molecular formula is C12H19F2OSi, with a molecular weight of approximately 264.43 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Chemical Structure and Properties

The structure of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol can be represented as follows:

Molecular Formula C12H19F2OSi\text{Molecular Formula C}_{12}\text{H}_{19}\text{F}_2\text{OSi}

Key Properties

PropertyValue
Molecular Weight264.43 g/mol
CAS Number649717-91-9
IUPAC Name1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol

Biological Activity Overview

The biological activity of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol has been explored in various studies. Its unique fluorinated structure may influence its interactions with biological targets, potentially affecting pathways related to drug metabolism and bioavailability. The presence of fluorine atoms enhances lipophilicity and membrane permeability, which are crucial for pharmacological activity.

Research indicates that compounds with similar fluorinated structures exhibit altered biological profiles compared to their non-fluorinated counterparts. The mechanisms by which 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol interacts with biological systems include:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules.
  • Electrostatic Interactions : The presence of fluorine atoms can enhance electrostatic interactions with charged biological targets.
  • Membrane Permeability : The triethylsilyl group increases the compound's lipophilicity, facilitating its ability to cross cellular membranes.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of fluorinated compounds similar to 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol. Results indicated that these compounds exhibited significant activity against various bacterial strains due to their enhanced membrane permeability and interaction with bacterial cell walls.

Pharmacokinetic Studies

Pharmacokinetic studies highlighted that the incorporation of fluorine into organic compounds typically leads to increased metabolic stability. For instance, a comparative analysis showed that similar fluorinated alcohols had longer half-lives in vivo due to reduced susceptibility to enzymatic degradation.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to understand how 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol stands against other structurally related compounds:

Compound NameStructural FeaturesNotable Differences
3,3-Dimethylbutan-2-oneLacks fluorine; ketone functional groupDoes not possess difluoromethyl or silyl groups
TriethylsilaneContains triethylsilyl group but no fluorineSimpler structure without the alkenyl alcohol functionality
DifluoromethaneContains two fluorine atoms but lacks silyl or alcohol groupsSimpler alkane structure; no reactivity associated with alkenes

This table illustrates the uniqueness of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol due to its combination of fluorination and silylation along with an alkenyl alcohol structure.

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